molecular formula C42H52N6O8 B10777560 Inhibitor bea428

Inhibitor bea428

Cat. No.: B10777560
M. Wt: 768.9 g/mol
InChI Key: FOBRXMROTNVGST-CXPJILFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inhibitor Bea428 is a small molecule compound known for its inhibitory effects on the HIV-1 protease enzyme

Preparation Methods

The synthesis of Inhibitor Bea428 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include optimization of reaction parameters to enhance yield and purity .

Chemical Reactions Analysis

Inhibitor Bea428 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Inhibitor Bea428 has been extensively studied for its applications in scientific research. In chemistry, it is used as a model compound to study enzyme inhibition mechanisms. In biology, it serves as a tool to investigate the role of HIV-1 protease in viral replication. In medicine, this compound is explored for its potential as an anti-HIV drug. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of Inhibitor Bea428 involves its binding to the active site of the HIV-1 protease enzyme. This binding inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins and thereby blocking viral replication. The molecular targets of this compound include the catalytic aspartic acid residues of the HIV-1 protease. The pathways involved in its mechanism of action are related to the inhibition of viral maturation and replication .

Comparison with Similar Compounds

Inhibitor Bea428 is unique compared to other similar compounds due to its specific binding pattern and high inhibitory potency. Similar compounds include other HIV-1 protease inhibitors such as saquinavir, ritonavir, and indinavir. this compound exhibits distinct structural features and binding interactions that contribute to its unique inhibitory profile .

Properties

Molecular Formula

C42H52N6O8

Molecular Weight

768.9 g/mol

IUPAC Name

(2R,3R,4R,5R)-3,4-dihydroxy-N,N'-bis[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]-2,5-bis[(4-pyridin-3-ylphenyl)methoxy]hexanediamide

InChI

InChI=1S/C42H52N6O8/c1-25(2)33(39(51)43-5)47-41(53)37(55-23-27-11-15-29(16-12-27)31-9-7-19-45-21-31)35(49)36(50)38(42(54)48-34(26(3)4)40(52)44-6)56-24-28-13-17-30(18-14-28)32-10-8-20-46-22-32/h7-22,25-26,33-38,49-50H,23-24H2,1-6H3,(H,43,51)(H,44,52)(H,47,53)(H,48,54)/t33-,34-,35+,36+,37+,38+/m0/s1

InChI Key

FOBRXMROTNVGST-CXPJILFNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC)NC(=O)[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)NC)OCC1=CC=C(C=C1)C2=CN=CC=C2)O)O)OCC3=CC=C(C=C3)C4=CN=CC=C4

Canonical SMILES

CC(C)C(C(=O)NC)NC(=O)C(C(C(C(C(=O)NC(C(C)C)C(=O)NC)OCC1=CC=C(C=C1)C2=CN=CC=C2)O)O)OCC3=CC=C(C=C3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.